molecular formula C16H23N3O8 B237655 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide CAS No. 131119-04-5

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

Cat. No.: B237655
CAS No.: 131119-04-5
M. Wt: 385.37 g/mol
InChI Key: KNPUXTWHFSLCDT-BBYIEOQPSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is a metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This compound is significant due to its role in the metabolic activation of tobacco-specific nitrosamines, which are potent carcinogens associated with tobacco-related cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide typically involves the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol .

Industrial Production Methods

Industrial production of this compound is not common due to its specific biological relevance and the complexity of its synthesis. it can be produced in laboratory settings for research purposes using enzymatic glucuronidation reactions .

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is primarily used in scientific research to study the metabolic pathways and carcinogenic mechanisms of tobacco-specific nitrosamines. It is also used in the development of chemopreventive agents and in the evaluation of the efficacy of these agents in preventing tobacco-related cancers .

Mechanism of Action

The compound exerts its effects through the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This activation involves the formation of DNA-reactive intermediates that can cause mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is unique due to its role as a metabolite in the detoxification pathway of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Its formation represents a detoxification mechanism that reduces the carcinogenic potential of the parent compound .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)/t10?,11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPUXTWHFSLCDT-BBYIEOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCC(C1=CN=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927079
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131119-04-5
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131119-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131119045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 2
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 3
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 4
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 5
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 6
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Customer
Q & A

Q1: What is the significance of NNAL-Gluc as a biomarker in tobacco research?

A1: NNAL-Gluc, found in urine, serves as a valuable biomarker for assessing exposure to NNK, a potent carcinogen found in tobacco products. [, ] Elevated levels of NNAL-Gluc indicate higher exposure to NNK, which is linked to an increased risk of certain cancers, particularly lung cancer. [, ] Measuring NNAL-Gluc levels allows researchers to evaluate the effectiveness of smoking cessation programs and study the impact of different tobacco control measures. [] Additionally, research has shown that the ratio of NNAL-Gluc to its free form, NNAL, can be indicative of cancer risk. []

Q2: How can dietary interventions impact NNAL metabolism, and what does this suggest about cancer prevention?

A2: Research has shown that phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, can significantly inhibit NNK-induced lung tumorigenesis in rats. [] PEITC achieves this by altering NNK metabolism, leading to a significant increase in urinary excretion of NNAL and NNAL-Gluc. [] This increase in NNAL-Gluc excretion suggests that PEITC promotes the detoxification of NNK, potentially reducing its carcinogenic effects. These findings highlight the potential of dietary interventions in mitigating cancer risks associated with tobacco smoke.

Q3: Are there variations in exposure to harmful compounds based on cigarette brand selection?

A3: Yes, research suggests that smokers of discount brand cigarettes exhibit higher levels of certain harmful tobacco smoke constituents compared to those who smoke premium brands. [] Specifically, discount brand smokers displayed significantly elevated levels of NNAL-Gluc, along with other carcinogenic and toxic compounds. [] This difference highlights the potential for varying health risks associated with different cigarette choices, even within the broader category of smokers.

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